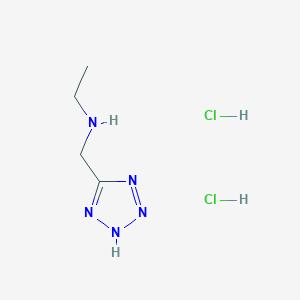

ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride

Vue d'ensemble

Description

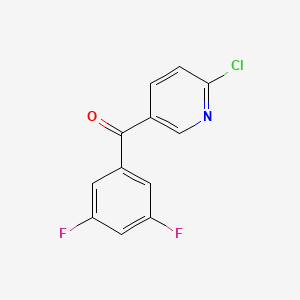

“Ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride” is a chemical compound with the molecular formula C4H11Cl2N5 . It’s closely related to “methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride”, which has a molecular weight of 163.61 .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide .Molecular Structure Analysis

The molecular structure of “ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride” can be analyzed based on its IUPAC name and InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for computational chemistry or bioinformatics analyses .Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride” include its molecular weight, InChI code, and IUPAC name . It’s a powder at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Synthesis

Tetrazole derivatives, including ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride, are pivotal in medicinal chemistry. They are often used as bioisosteres for carboxylic acids due to their similar pKa values, which is beneficial for drug design . The electron-donating and electron-withdrawing properties of tetrazoles make them versatile intermediates in synthesizing drugs with a range of biological activities, such as antibacterial, antifungal, and antihypertensive effects .

Pharmacology: Enhancing Drug Solubility

In pharmacology, the solubility of drug compounds is crucial for effective delivery and absorption. Tetrazolate anions, formed from tetrazole derivatives, are more lipid-soluble than carboxylic acids. This property allows drugs containing tetrazole groups to penetrate cell membranes more efficiently, enhancing their bioavailability .

Material Science: Development of Smart Materials

The nitrogen-rich structure of tetrazoles, including ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride, is advantageous in material science. They can form stable metallic compounds and molecular complexes, which are essential in developing smart materials with specific electrical, magnetic, or optical properties .

Biochemistry: DNA Synthesis

In biochemistry, tetrazole derivatives are used in DNA synthesis. The acidic nature of tetrazoles allows them to facilitate the formation of phosphodiester bonds during the synthesis of oligonucleotides, which is a critical step in the assembly of DNA strands .

Analytical Chemistry: Chemical Sensors

Due to their reactivity and ability to form complexes with metals, tetrazole derivatives can be used to create chemical sensors. These sensors can detect the presence of various ions or molecules, making them useful in environmental monitoring and diagnostics .

Agriculture: Growth Hormones and Pesticides

In agriculture, tetrazole derivatives are explored for their potential as growth hormones and components of pesticides. Their ability to interact with biological systems can influence plant growth and protect crops from pests and diseases .

Safety and Hazards

The safety information for “methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride”, a related compound, includes hazard statements such as H302, H315, H319, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes refer to specific hazards and precautions associated with the compound.

Propriétés

IUPAC Name |

N-(2H-tetrazol-5-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.2ClH/c1-2-5-3-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADLEHXPBWUKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NNN=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)